
Methyl(2-methylphenoxy)dipentylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2-methylphenoxy)dipentylsilane: is an organosilicon compound with the molecular formula C18H32OSi . This compound is characterized by the presence of a silicon atom bonded to a methyl group, a 2-methylphenoxy group, and two pentyl groups. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-methylphenoxy)dipentylsilane typically involves the reaction of 2-methylphenol with dipentylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylphenol attacks the silicon atom, displacing the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(2-methylphenoxy)dipentylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Amino or thio-substituted silanes.
Wissenschaftliche Forschungsanwendungen
Methyl(2-methylphenoxy)dipentylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for the development of new materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.
Industry: this compound is used in the production of specialty coatings and adhesives, where its unique properties enhance the performance of the final products.
Wirkmechanismus
The mechanism of action of Methyl(2-methylphenoxy)dipentylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The phenoxy group can participate in aromatic substitution reactions, while the pentyl groups provide hydrophobic interactions that can stabilize the compound in various environments.
Vergleich Mit ähnlichen Verbindungen
Phenyltrimethylsilane: Similar in structure but with a phenyl group instead of a 2-methylphenoxy group.
Diphenyldimethylsilane: Contains two phenyl groups instead of a 2-methylphenoxy group and two pentyl groups.
Methylphenylsilane: Contains a phenyl group and a methyl group instead of a 2-methylphenoxy group and two pentyl groups.
Uniqueness: Methyl(2-methylphenoxy)dipentylsilane is unique due to the presence of the 2-methylphenoxy group, which imparts specific electronic and steric properties to the compound. This makes it more reactive in certain types of chemical reactions compared to its analogs. Additionally, the two pentyl groups provide increased hydrophobicity, which can be advantageous in applications requiring non-polar environments.
Eigenschaften
CAS-Nummer |
59646-08-1 |
|---|---|
Molekularformel |
C18H32OSi |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
methyl-(2-methylphenoxy)-dipentylsilane |
InChI |
InChI=1S/C18H32OSi/c1-5-7-11-15-20(4,16-12-8-6-2)19-18-14-10-9-13-17(18)3/h9-10,13-14H,5-8,11-12,15-16H2,1-4H3 |
InChI-Schlüssel |
SGYJZJFIXJYKKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Si](C)(CCCCC)OC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


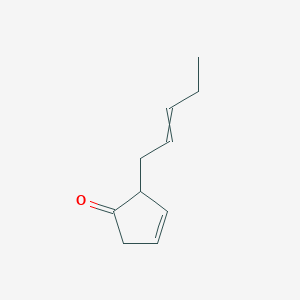
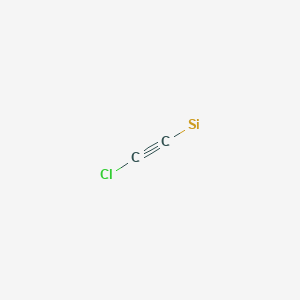
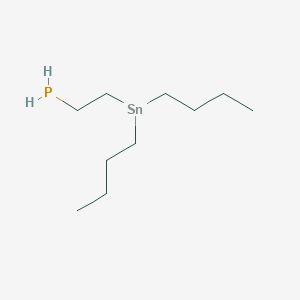
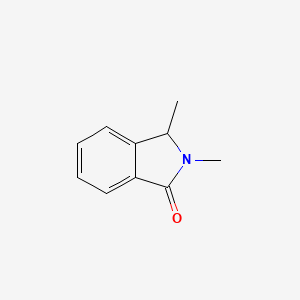

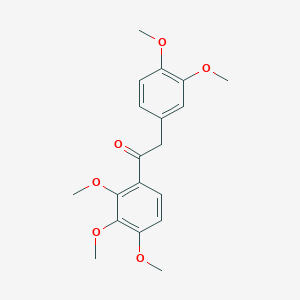
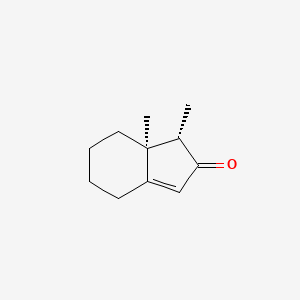




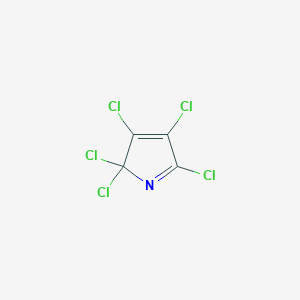
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
